molecular formula C12H16ClN3O B15114857 N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15114857
M. Wt: 253.73 g/mol
InChI Key: SHAZJUBWSOJJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of a 1-methyl-1H-pyrazol-4-amine structure. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) in a suitable solvent like methanol or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-Hydroxybenzyl)-1-methyl-1H-pyrazol-4-amine.

    Reduction: Formation of a reduced pyrazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzyl group and pyrazole ring contribute to its versatility in various chemical reactions and potential biological activities.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-9-11(8-14-15)13-7-10-4-3-5-12(6-10)16-2;/h3-6,8-9,13H,7H2,1-2H3;1H

InChI Key

SHAZJUBWSOJJGE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.